Butyl vinyl sulfone
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Overview
Description
Butyl vinyl sulfone is an organic compound that belongs to the class of vinyl sulfones. Vinyl sulfones are characterized by the presence of a vinyl group (–CH=CH2) attached to a sulfone group (–SO2–). This compound, specifically, has a butyl group (–C4H9) attached to the vinyl sulfone moiety. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Sulfonylation of Olefins and Alkynes: One common method for synthesizing vinyl sulfones involves the direct sulfonylation of olefins and alkynes.
Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids: Another method involves the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids.
Decomposition of Tosylhydrazones: Tosylhydrazones can be decomposed to form vinyl sulfones under specific conditions, such as the presence of a base or heat.
Industrial Production Methods
Industrial production of butyl vinyl sulfone may involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Addition Reactions: Butyl vinyl sulfone can undergo addition reactions with nucleophiles, such as thiols, to form thioethers.
Oxidation and Reduction: The sulfone group can be reduced to a sulfide or oxidized to a sulfoxide under appropriate conditions.
Substitution Reactions: The vinyl group can participate in substitution reactions, where the double bond is attacked by electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and alcohols are common nucleophiles that react with this compound.
Oxidizing Agents: Hydrogen peroxide and peracids are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are common reducing agents.
Major Products Formed
Thioethers: Formed from the addition of thiols.
Sulfoxides and Sulfides: Formed from oxidation and reduction reactions, respectively.
Scientific Research Applications
Chemistry
Butyl vinyl sulfone is used as a building block in organic synthesis. Its reactivity with nucleophiles makes it valuable for creating complex molecules through addition and substitution reactions .
Biology and Medicine
In medicinal chemistry, this compound and related compounds are studied for their potential as enzyme inhibitors. They can irreversibly inhibit cysteine proteases by forming covalent bonds with the active site cysteine residue .
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials .
Mechanism of Action
Butyl vinyl sulfone exerts its effects primarily through covalent modification of target molecules. The vinyl group reacts with nucleophiles, such as thiols, to form stable covalent bonds. This mechanism is particularly relevant in its role as an enzyme inhibitor, where it targets the active site cysteine residue of cysteine proteases .
Comparison with Similar Compounds
Similar Compounds
Ethyl vinyl sulfone: Similar structure but with an ethyl group instead of a butyl group.
Methyl vinyl sulfone: Contains a methyl group instead of a butyl group.
Phenyl vinyl sulfone: Has a phenyl group attached to the vinyl sulfone moiety.
Uniqueness
Butyl vinyl sulfone is unique due to its specific reactivity profile and the presence of the butyl group, which can influence its solubility, reactivity, and overall chemical behavior compared to other vinyl sulfones .
Properties
CAS No. |
16841-53-5 |
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Molecular Formula |
C6H12O2S |
Molecular Weight |
148.23 g/mol |
IUPAC Name |
1-ethenylsulfonylbutane |
InChI |
InChI=1S/C6H12O2S/c1-3-5-6-9(7,8)4-2/h4H,2-3,5-6H2,1H3 |
InChI Key |
ZPQFAVDVWVKUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C=C |
Origin of Product |
United States |
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